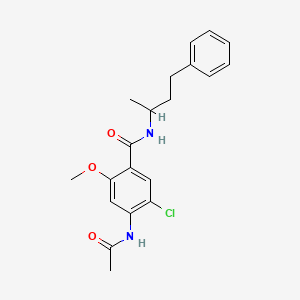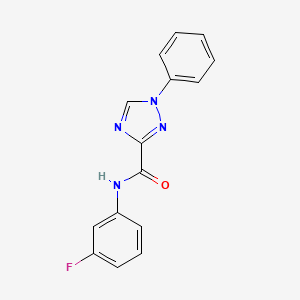![molecular formula C17H13N5O2S B4393280 6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4393280.png)
6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Descripción general
Descripción
6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as NPTT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. NPTT is a heterocyclic compound that contains a triazole and thiadiazole ring in its structure. The compound has shown promising results in various studies, and its synthesis and mechanism of action have been extensively studied.
Mecanismo De Acción
The mechanism of action of 6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but studies suggest that the compound exerts its effects by targeting various cellular pathways. 6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic proteins. The compound has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of nucleic acids, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit DNA replication, which may contribute to its anticancer and antimicrobial activity. 6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the activity of various enzymes, including topoisomerases and dihydrofolate reductase, which are involved in the biosynthesis of nucleic acids. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity and quality can be easily controlled. Additionally, 6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various studies, indicating its potential for further research. However, there are also limitations to using 6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments. The compound has limited solubility in water, which may affect its bioavailability and limit its use in certain experiments. Additionally, the mechanism of action of 6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to further investigate the compound's mechanism of action to better understand how it exerts its effects. Additionally, studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another potential direction is to explore the potential of 6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders. Finally, studies could investigate the potential of 6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. 6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have antimicrobial activity against various pathogens, including bacteria and fungi. Additionally, the compound has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
6-(4-nitrophenyl)-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-22(24)14-9-7-13(8-10-14)16-20-21-15(18-19-17(21)25-16)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDRRDRLMMPRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4393198.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4393217.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B4393223.png)

![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4393233.png)
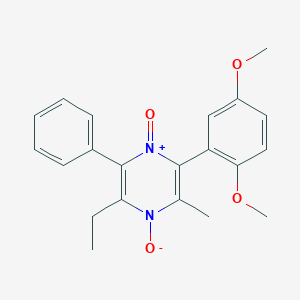
![N-butyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4393241.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4393249.png)
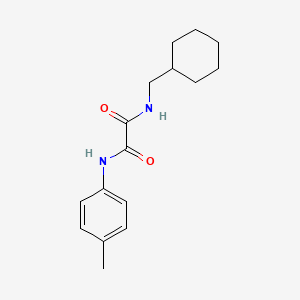
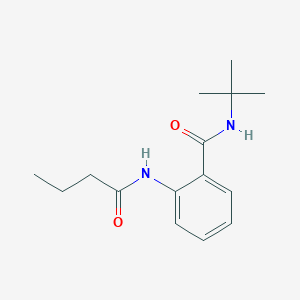
![5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4393265.png)
